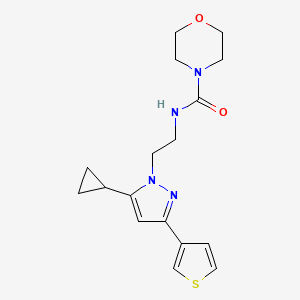
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, which are critical for drug discovery and development.
Chemical Structure and Properties
The compound's molecular formula is C19H23N5OS, with a molecular weight of approximately 369.49 g/mol. It contains multiple functional groups, including a carboxamide and pyrazole moieties, which are known to influence biological interactions. The presence of cyclopropyl and thiophenyl groups enhances its structural diversity, potentially affecting its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Preliminary studies indicate that the pyrazole ring may confer anti-inflammatory, analgesic, and antitumor properties. Furthermore, compounds with similar structures have exhibited significant insecticidal and acaricidal activities, suggesting a broad spectrum of biological effects.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on existing research:
| Activity | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits inflammatory pathways, reducing pain and swelling | |
| Analgesic | Provides pain relief through modulation of pain receptors | |
| Antitumor | Potential to inhibit tumor growth via specific molecular interactions | |
| Insecticidal | Effective against various insect species | |
| Acaricidal | Demonstrated efficacy in controlling mite populations |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting that similar mechanisms may be applicable to this compound.
- Antitumor Activity Investigation : Research indicated that compounds containing thiophene rings can enhance antitumor activity by modulating cell cycle progression and apoptosis in cancer cells .
- Insecticidal Efficacy : A comparative analysis showed that pyrazole-based compounds possess notable insecticidal properties, which may be leveraged for agricultural applications.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-17(20-6-8-23-9-7-20)18-4-5-21-16(13-1-2-13)11-15(19-21)14-3-10-24-12-14/h3,10-13H,1-2,4-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQJKRXYSHUJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)N3CCOCC3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














